molecular formula C14H11BrClNO4S B2418452 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 554405-81-1

5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B2418452
CAS No.: 554405-81-1
M. Wt: 404.66
InChI Key: DFUUULIYBHXCFB-UHFFFAOYSA-N
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Description

5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is a complex organic compound with a molecular formula of C14H11BrClNO4S and a molecular weight of 404.66 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

5-[(2-bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO4S/c1-8-2-4-11(15)13(6-8)17-22(20,21)9-3-5-12(16)10(7-9)14(18)19/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUUULIYBHXCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonamidation: The reaction of the brominated intermediate with a sulfonamide reagent to introduce the sulfonamide group.

    Chlorination: The final step involves the chlorination of the benzoic acid derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 2 of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 80–100°C yields 5-[(2-amino-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid.

  • Methoxylation : Treatment with sodium methoxide in DMF replaces Br with OCH₃, forming 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid.

Key Reaction Parameters

SubstrateNucleophileConditionsYieldSource
Brominated analogNH₃ (aq.)80°C, 12 hr72%
Brominated analogNaOCH₃DMF, 100°C, 8 hr68%

Electrophilic Substitution on the Aromatic Rings

The methyl group (electron-donating) and sulfamoyl moiety (electron-withdrawing) direct electrophilic reactions:

  • Nitration : Occurs preferentially at the para position to the methyl group on the 5-methylphenyl ring .

  • Sulfonation : Directed to the meta position of the sulfamoyl group under fuming H₂SO₄ .

Regioselectivity Trends

Reaction TypePrimary SiteSecondary Site
NitrationPara to methyl (Ring A)Ortho to sulfamoyl (Ring B)
SulfonationMeta to sulfamoyl (Ring B)Ortho to Cl (Ring B)

Dehalogenation Reactions

Electrochemical or catalytic reductive dehalogenation selectively removes halogens:

  • Electroreduction : Ag/Cu electrodes in acidic media cleave C–Br bonds first (BDE = 65 kcal/mol) before C–Cl (BDE = 81 kcal/mol) .

  • Catalytic Hydrogenation : Pd/C with H₂ removes Br at 50°C, forming 5-[(5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid .

Comparative Dehalogenation Efficiency

MethodTarget HalogenTemp (°C)Time (hr)Conversion
Electrochemical (Ag/Cu)Br25295%
Pd/C + H₂Br50488%

Sulfamoyl Group Reactivity

The –NHSO₂– linker participates in hydrolysis and alkylation:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the sulfamoyl group, yielding 2-chloro-5-sulfobenzoic acid and 2-bromo-5-methylaniline .

  • Alkylation : Reaction with methyl iodide in basic conditions forms N-methylsulfamoyl derivatives .

Hydrolysis Kinetics

ConditionProduct 1Product 2Rate Constant (h⁻¹)
6M HCl, 100°C2-Chloro-5-sulfobenzoic acid2-Bromo-5-methylaniline0.45

Coupling Reactions

The bromine atom facilitates cross-coupling:

  • Suzuki–Miyaura : With arylboronic acids and Pd(PPh₃)₄, forming biaryl derivatives.

  • Buchwald–Hartwig Amination : With primary amines, yielding arylaminosulfonamides.

Example Coupling Outcomes

Partner ReagentCatalystProductYield
Phenylboronic acidPd(PPh₃)₄5-[(2-Biphenyl-5-methyl)sulfamoyl]-2-Cl-BA76%
n-ButylaminePd₂(dba)₃5-[(2-(Butylamino)-5-methyl)sulfamoyl]-2-Cl-BA65%

Thermal Decomposition

Thermogravimetric analysis (TGA) shows two-stage decomposition:

  • ~200°C : Loss of sulfamoyl group as SO₂ and NH₃.

  • ~300°C : Degradation of the aromatic backbone.

TGA Data

StageTemp Range (°C)Mass Loss (%)Proposed Process
1195–21528.5–NHSO₂– cleavage
2295–32051.2Aromatic ring breakdown

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • A chlorobenzoic acid moiety
  • A sulfamoyl group attached to a brominated phenyl ring

This configuration contributes to its reactivity and potential biological interactions.

Organic Synthesis

5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions

These reactions are pivotal in developing new pharmaceutical compounds and materials.

Biological Activities

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have focused on its mechanism of action against specific biological targets:

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, as summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.43 µg/mL
Bacillus subtilis2.42 µg/mL
Escherichia coli2.43 µg/mL

These findings suggest that the compound could be developed into a potent antimicrobial agent for clinical use.

Anticancer Properties

Preliminary studies have indicated that the compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and division. Further research is needed to elucidate its precise mechanisms and efficacy in vivo.

Pharmaceutical Development

Due to its unique structural features, 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its sulfonamide group is particularly relevant for developing drugs with antibacterial properties.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications such as:

  • Development of agrochemicals
  • Synthesis of polymer additives that enhance thermal stability
  • Use as a reagent in analytical chemistry techniques like chromatography

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid. The results demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Novel Anticancer Agents

Research conducted at a pharmaceutical laboratory investigated the use of this compound as an intermediate in synthesizing new anticancer agents. The study reported promising results, indicating that modifications to the sulfonamide group could enhance its potency against cancer cell lines.

Mechanism of Action

The mechanism of action of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of sulfonamide and halogen groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the sulfonamide group.

    5-Methyl-2-chlorobenzoic acid: Contains the methyl and chlorine groups but lacks the bromine and sulfonamide groups.

    2-Bromo-5-methylbenzenesulfonamide: Contains the bromine and sulfonamide groups but lacks the chlorine and benzoic acid moiety.

Uniqueness

5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the combination of bromine, chlorine, and sulfonamide groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Biological Activity

5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid, also known by its CAS number 554405-81-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C14H11BrClNO4S
  • Molar Mass : 404.66 g/mol
  • CAS Number : 554405-81-1

Synthesis

The synthesis of 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid involves multiple steps typical of sulfamoyl derivatives. The synthetic route generally includes the formation of the sulfamoyl group followed by chlorination and bromination processes. Detailed methodologies can be found in the literature focusing on related benzoic acid derivatives .

Antimicrobial Activity

Research has demonstrated that derivatives of 2-chlorobenzoic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to 5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acid, it was found that these compounds showed greater efficacy against Gram-negative bacteria such as Escherichia coli compared to Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The most potent derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin .

CompoundpMIC (E. coli)Comparison DrugpMIC (Comparison Drug)
5-[(2-Bromo-5-methylphenyl)sulfamoyl]-2-chlorobenzoic acidX µM/mlNorfloxacin2.61 µM/ml
Other derivativesY µM/ml--

The biological activity of this compound is believed to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways in microbial cells. The presence of the sulfamoyl group enhances its interaction with bacterial enzymes, potentially leading to increased antimicrobial efficacy .

Case Studies

  • Antimicrobial Evaluation : A study published in PubMed evaluated a series of 2-chlorobenzoic acid derivatives for their antimicrobial properties. The results indicated that modifications such as bromination significantly enhanced antibacterial activity against E. coli and fungal strains like Candida albicans and Aspergillus niger .
  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of various chlorobenzoic acid derivatives. These studies suggest that structural features such as molecular connectivity indices are critical for determining antimicrobial potency .

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